molecular formula C13H8F4O B1393684 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol CAS No. 634192-41-9

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B1393684
CAS No.: 634192-41-9
M. Wt: 256.19 g/mol
InChI Key: OLRXREQKAUMTOY-UHFFFAOYSA-N
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Description

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 4’ position and a trifluoromethyl group at the 3’ position on the biphenyl structure. The hydroxyl group is located at the 4 position of the biphenyl ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a boron reagent and a halogenated biphenyl derivative as starting materials. The reaction is catalyzed by a palladium complex and is carried out under mild conditions, often in the presence of a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the trifluoromethyl group.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-one, while reduction can produce 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl].

Scientific Research Applications

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)phenol
  • 1,1,1-Trifluoro-2-phenylethane

Uniqueness

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol is unique due to the specific arrangement of its functional groups. The combination of a fluorine atom, a trifluoromethyl group, and a hydroxyl group on the biphenyl structure imparts distinct chemical properties that are not found in other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-12-6-3-9(7-11(12)13(15,16)17)8-1-4-10(18)5-2-8/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRXREQKAUMTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683613
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634192-41-9
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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